molecular formula C19H22FN3O2S2 B2657121 N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941874-05-1

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2657121
CAS No.: 941874-05-1
M. Wt: 407.52
InChI Key: LTWAUSCTROMISC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a fluorophenyl group, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: The piperidine derivative can be introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the coupling of the thiazole derivative with the fluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the piperidine moiety.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Uniqueness

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S2/c1-13-3-2-8-23(10-13)18(25)9-16-11-26-19(22-16)27-12-17(24)21-15-6-4-14(20)5-7-15/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWAUSCTROMISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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